molecular formula C12H8FN3 B2381317 3-(6-Aminopyridin-2-yl)-5-fluorobenzonitrile CAS No. 1527692-13-2

3-(6-Aminopyridin-2-yl)-5-fluorobenzonitrile

Cat. No.: B2381317
CAS No.: 1527692-13-2
M. Wt: 213.215
InChI Key: IUOQKWUJLACALT-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-2-yl)-5-fluorobenzonitrile is a chemical compound that features a pyridine ring substituted with an amino group at the 6-position and a fluorobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Aminopyridin-2-yl)-5-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a fluorobenzonitrile derivative with a pyridine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminopyridin-2-yl)-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

3-(6-Aminopyridin-2-yl)-5-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-2-yl)-5-fluorobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to metal ions, altering their availability and activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Aminopyridin-2-yl)-5-fluorobenzonitrile: Similar structure but different position of the amino group.

    3-(6-Aminopyridin-2-yl)-4-fluorobenzonitrile: Similar structure but different position of the fluorine atom.

    3-(6-Aminopyridin-2-yl)-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

3-(6-Aminopyridin-2-yl)-5-fluorobenzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(6-aminopyridin-2-yl)-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-10-5-8(7-14)4-9(6-10)11-2-1-3-12(15)16-11/h1-6H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOQKWUJLACALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C2=CC(=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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